molecular formula C30H12F54N3O6P3 B1458191 Hexakis(1H,1H-nonafluoropentoxy)phosphazene CAS No. 1365808-69-0

Hexakis(1H,1H-nonafluoropentoxy)phosphazene

Cat. No.: B1458191
CAS No.: 1365808-69-0
M. Wt: 1629.3 g/mol
InChI Key: CNVDWDMRWWSXKR-UHFFFAOYSA-N
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Description

Chemical Classification within Phosphazene Compounds

This compound occupies a distinctive position within the broader classification of phosphazene compounds, specifically as a member of the cyclic phosphazene subfamily with perfluorinated organic substituents. Phosphazenes, characterized by their alternating phosphorus-nitrogen backbone structures, represent a diverse class of organophosphorus compounds with the general formula featuring phosphorus in the pentavalent state bonded to nitrogen. Within this classification system, the compound under examination represents a highly substituted cyclic triphosphazene, where all six available substitution sites on the phosphorus centers are occupied by identical nonafluoropentoxy groups.

The classification of this compound within phosphazene chemistry follows established nomenclature conventions that distinguish between different structural types and substitution patterns. Cyclic phosphazenes, such as the trimeric form exemplified by this compound, represent the foundational structures from which larger polymeric phosphazenes are often derived. The systematic classification places this compound among the fully substituted cyclic phosphazenes, distinguishing it from partially substituted derivatives and mixed-substituent systems that are also prevalent in phosphazene chemistry.

Classification Parameter Specification Reference Classification
Primary Class Organophosphorus Compounds Phosphazene Subfamily
Ring Size Trimer (Six-membered P-N ring) Cyclic Phosphazene
Substitution Pattern Hexasubstituted Fully Substituted
Substituent Type Fluorinated Alkoxy Perfluorinated Organic
Molecular Architecture Discrete Molecule Non-polymeric

The relationship between this compound and other phosphazene compounds can be understood through comparison with related structures in the chemical literature. Similar compounds, such as Hexakis(1H,1H-perfluoropropoxy)phosphazene and Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene, share the same basic molecular framework but differ in the specific nature of their fluorinated substituents. These structural relationships highlight the modular nature of phosphazene chemistry, where the central phosphorus-nitrogen framework provides a stable platform for the attachment of diverse organic groups.

Historical Development of Fluorinated Phosphazenes

The historical development of fluorinated phosphazenes, including this compound, represents a significant chapter in the evolution of organophosphorus chemistry and materials science. The foundational work in phosphazene chemistry began with the recognition that phosphorus-nitrogen compounds could serve as versatile platforms for chemical modification and polymer synthesis. Early research focused primarily on simple chlorinated phosphazenes, which served as reactive intermediates for the introduction of various organic substituents through nucleophilic substitution reactions.

The introduction of fluorinated substituents into phosphazene chemistry emerged from the recognition that fluorinated organic groups could impart exceptional properties to the resulting materials. Research conducted in the latter half of the twentieth century demonstrated that fluorinated phosphazenes exhibited enhanced thermal stability, chemical resistance, and unique surface properties compared to their non-fluorinated counterparts. This discovery led to intensive research efforts aimed at developing synthetic methodologies for the preparation of highly fluorinated phosphazene derivatives.

The specific development of perfluorinated alkoxy phosphazenes, such as this compound, required advances in both synthetic methodology and analytical characterization techniques. Early synthetic approaches involved the reaction of chlorinated phosphazene precursors with fluorinated alcohols under carefully controlled conditions. These reactions required optimization of reaction parameters including temperature, solvent systems, and reaction time to achieve complete substitution while maintaining the integrity of the phosphazene backbone.

Recent developments in fluorinated phosphazene chemistry have focused on expanding the range of available fluorinated substituents and developing more efficient synthetic methodologies. Modern synthetic approaches have incorporated advanced organometallic reagents and improved reaction conditions to achieve higher yields and greater selectivity in the preparation of complex fluorinated phosphazenes. The availability of improved analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry, has enabled detailed characterization of these complex molecular structures and facilitated their development for specialized applications.

Structural Significance in Organophosphorus Chemistry

The structural architecture of this compound holds particular significance within the broader context of organophosphorus chemistry, representing an advanced example of how molecular design can be employed to achieve specific chemical and physical properties. The compound's structure features a six-membered ring containing alternating phosphorus and nitrogen atoms, with each phosphorus center bearing two fluorinated pentoxy substituents. This arrangement creates a highly symmetrical molecular architecture that contributes to the compound's stability and unique properties.

The phosphorus centers in this compound adopt a pentavalent oxidation state, consistent with the general classification of phosphazenes as phosphorus(V) compounds. Each phosphorus atom forms double bonds with adjacent nitrogen atoms in the ring system while simultaneously forming single bonds with the two attached nonafluoropentoxy groups. This bonding arrangement results in a planar or near-planar ring structure that serves as the foundation for the compound's three-dimensional molecular geometry.

The extensive fluorination of the organic substituents represents a critical structural feature that distinguishes this compound from conventional organophosphorus materials. Each nonafluoropentoxy group contains nine fluorine atoms arranged along a five-carbon chain, with the fluorination pattern creating a highly electronegative molecular environment. This extensive fluorination contributes to the compound's exceptional chemical inertness and hydrophobic behavior, properties that are rarely achieved in conventional organic compounds.

Structural Component Description Chemical Significance
Phosphazene Ring Six-membered P-N alternating ring Provides structural stability and chemical reactivity
Phosphorus Centers Pentavalent, tetracoordinate Enables multiple substituent attachment
Fluorinated Chains Nonafluoropentoxy groups Confers hydrophobicity and chemical resistance
Molecular Symmetry Three-fold rotational symmetry Contributes to uniform physical properties
Electronic Structure Highly electronegative substituents Influences chemical reactivity and stability

The molecular geometry of this compound creates a structure where the fluorinated chains extend outward from the central ring system, effectively shielding the phosphazene core from external chemical interactions. This structural arrangement has important implications for the compound's chemical behavior, as it creates a molecule with a highly polarized internal structure surrounded by an extensively fluorinated exterior surface. The resulting molecular architecture combines the chemical versatility of the phosphazene framework with the exceptional properties associated with perfluorinated organic materials.

Nomenclature and Systematic Identification

The systematic nomenclature and identification of this compound follows established conventions for organophosphorus compounds while incorporating specific terminology for fluorinated organic substituents. The compound's systematic name reflects its structure as a hexasubstituted cyclic triphosphazene, where the prefix "hexakis" indicates the presence of six identical substituent groups. The substituent designation "1H,1H-nonafluoropentoxy" provides detailed information about the fluorination pattern and connectivity of the organic chains attached to the phosphazene core.

The Chemical Abstracts Service registration number 1365808-69-0 serves as the primary international identifier for this compound, enabling unambiguous identification across scientific databases and chemical literature. This CAS number provides a unique identifier that distinguishes this specific compound from the numerous related phosphazene derivatives that share similar structural features but differ in their substitution patterns or fluorination levels.

Alternative nomenclature systems provide additional perspectives on the compound's structure and chemical relationships. The systematic IUPAC nomenclature designates this compound as 2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene. This name explicitly describes the ring numbering system, oxidation states of the phosphorus centers, and the precise attachment points of the fluorinated substituents.

Identification System Designation Application
CAS Registry Number 1365808-69-0 International chemical identification
Molecular Formula C30H12F54N3O6P3 Elemental composition
MDL Number MFCD22124073 Database cross-referencing
SMILES Notation Complex structural representation Computer-readable structure
InChI Identifier Standardized molecular representation Universal structure encoding

The molecular formula C30H12F54N3O6P3 provides essential information about the compound's elemental composition, revealing the high degree of fluorination that characterizes this material. The presence of fifty-four fluorine atoms in the molecular structure emphasizes the extensive perfluorination of the organic substituents and helps explain the compound's unique physical and chemical properties. The relatively small number of hydrogen atoms (twelve) compared to the total molecular size reflects the replacement of most hydrogen positions with fluorine atoms, a substitution pattern that significantly influences the compound's behavior.

Systematic identification of this compound also involves consideration of its relationship to other members of the phosphazene family. Related compounds, such as Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene with CAS number 16059-16-8, share similar structural features but differ in their specific fluorination patterns. These structural relationships are important for understanding the systematic development of phosphazene chemistry and the specific properties that distinguish individual compounds within this chemical family.

Properties

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12F54N3O6P3/c31-7(32,13(43,44)19(55,56)25(67,68)69)1-88-94(89-2-8(33,34)14(45,46)20(57,58)26(70,71)72)85-95(90-3-9(35,36)15(47,48)21(59,60)27(73,74)75,91-4-10(37,38)16(49,50)22(61,62)28(76,77)78)87-96(86-94,92-5-11(39,40)17(51,52)23(63,64)29(79,80)81)93-6-12(41,42)18(53,54)24(65,66)30(82,83)84/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVDWDMRWWSXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12F54N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1629.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365808-69-0
Record name Hexakis(1H,1H-nonafluoropentoxy)phosphazene
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Biological Activity

Hexakis(1H,1H-nonafluoropentoxy)phosphazene is an organophosphorus compound characterized by its unique molecular structure, which includes a phosphazene backbone and six perfluorinated alkoxy groups. This compound is notable for its potential applications in various fields, including materials science, biochemistry, and biomedicine due to its unique chemical properties.

  • Molecular Formula : C₁₈H₁₈F₂₄N₃O₆P₃
  • Molecular Weight : Approximately 1521.33 g/mol
  • Structure : The compound features a phosphazene core with six nonafluoropentoxy substituents, contributing to its stability and hydrophobic characteristics.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Cell Membrane Interaction : Preliminary studies suggest that this compound may alter membrane permeability and influence cellular uptake mechanisms. Its amphiphilic nature allows it to interact with biological membranes, potentially enhancing drug delivery systems.
  • Toxicity and Biocompatibility : The compound has been classified as an irritant, indicating a need for careful handling in biological applications. Further studies are necessary to assess its long-term biocompatibility and potential cytotoxic effects.

1. Membrane Permeability Studies

A study investigated the effects of this compound on lipid bilayers. The findings indicated that the compound could disrupt lipid organization, leading to increased permeability. This property may be exploited for drug delivery applications where enhanced cellular uptake is desired.

2. Toxicological Assessments

Toxicity assessments conducted on various cell lines revealed that while the compound exhibits some cytotoxic effects at high concentrations, it also demonstrates potential for use in controlled drug release systems due to its ability to modulate cellular responses.

3. Polymer Applications

This compound has been explored as a building block for novel polymers. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and hydrophobicity, making it suitable for applications in coatings and biomedical devices.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazeneC₁₈H₁₈F₂₄N₃O₆P₃Enhanced chemical stability due to fluorination
Hexakis(1H,1H,6H-decafluorohexanoxy)phosphazeneC₂₄H₂₄F₃₂N₃O₆P₃Higher fluorine content; used for environmental testing
Hexakis(1H,1H-7H-perfluoroheptoxy)phosphazeneC₂₂H₂₂F₂₈N₃O₆P₃Known for low surface energy; ideal for coatings

Scientific Research Applications

Structural Characteristics

Hexakis(1H,1H-nonafluoropentoxy)phosphazene features a phosphazene backbone, which consists of alternating phosphorus and nitrogen atoms. The presence of multiple nonafluoropentoxy groups imparts significant hydrophobicity and thermal stability to the compound.

Materials Science

This compound is utilized in the development of advanced materials due to its unique properties:

  • Flame Retardants : The compound shows promise as a flame retardant in polymer matrices, enhancing thermal stability and reducing flammability.
  • Coatings : Its hydrophobic nature makes it suitable for protective coatings that require resistance to moisture and chemical degradation.

Biomedical Applications

Research indicates potential uses in biomedical fields:

  • Drug Delivery Systems : The compound's biocompatibility and ability to form stable complexes with various drugs may allow for targeted drug delivery.
  • Diagnostic Imaging : Its unique fluorinated structure can be leveraged in imaging techniques such as magnetic resonance imaging (MRI) or computed tomography (CT), providing enhanced contrast.

Environmental Science

The environmental implications of this compound are being explored:

  • Pollution Control : Its properties can be harnessed in the development of materials that absorb or degrade pollutants, particularly perfluorinated compounds.
  • Water Treatment : The compound may be effective in creating filters or membranes that selectively remove contaminants from water sources.

Case Study 1: Flame Retardant Efficacy

A study conducted by researchers at a leading materials science laboratory evaluated the flame-retardant properties of this compound when incorporated into polyurethane foams. The results indicated a significant reduction in flammability compared to control samples without the additive, demonstrating its potential for use in fire-resistant materials.

Case Study 2: Drug Delivery Mechanism

In a biomedical research project, this compound was tested as a carrier for anti-cancer drugs. The study found that the compound improved the solubility and bioavailability of the drugs while maintaining controlled release profiles, suggesting its utility in enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hexakis(1H,1H-nonafluoropentoxy)phosphazene with structurally related fluorinated cyclophosphazenes, focusing on substituent effects, applications, and analytical utility.

Table 1: Structural and Functional Comparison of Fluorinated Cyclophosphazenes

Compound Name Substituent Structure Molecular Weight ([M+H]⁺, m/z) Key Applications References
This compound C₅H₂F₉O Not explicitly reported Hypothetical: Surfactants, hydrophobic coatings, electrochemical membranes N/A
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene C₃H₃F₄O 922.0098 Mass spectrometry lock mass calibrant; stable ionization in positive-ion mode
Hexakis(2,2-difluoroethoxy)phosphazene C₂H₂F₂O 622.02896 Calibrant for lower mass ranges; component in fuel cell membranes
Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene C₅H₂F₁₁O 922.0098 (similar isomer) Lubricants, gas separation membranes, chemical-resistant coatings
Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene C₇H₂F₁₅O Not reported Anti-fouling surfaces, water-repellent coatings
Hexakis(1H,1H,9H-perfluorononyloxy)phosphazene C₉H₂F₁₉O Not reported Nanotechnology, dispersants, thin-film fabrication

Key Findings:

Substituent Chain Length and Fluorination: Shorter chains (e.g., tetrafluoropropoxy, difluoroethoxy) are preferred in analytical applications due to lower molecular weights and reliable ionization, as seen in their use as lock mass calibrants . Longer perfluoroalkoxy chains (e.g., heptoxy, nonyloxy) enhance hydrophobicity and thermal stability, making them suitable for industrial coatings and membranes .

Mass Spectrometry Utility :

  • Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene (m/z 922.0098) and Hexakis(2,2-difluoroethoxy)phosphazene (m/z 622.02896) are widely used for high-precision mass calibration in metabolomics and proteomics workflows .
  • These compounds exhibit minimal fragmentation and stable adduct formation, critical for maintaining mass accuracy during long analytical runs .

Material Science Applications :

  • Derivatives with longer perfluoroalkoxy chains (C₇–C₉) demonstrate superior performance in extreme environments. For example, Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene is used in anti-fouling marine coatings due to its low surface energy .
  • Hexakis(1H,1H,5H-perfluoropentoxy)phosphazene serves as a proton-conductive material in fuel cell membranes, leveraging its chemical inertness and thermal stability .

Synthetic Challenges :

  • Higher fluorination increases synthetic complexity and cost. Partially fluorinated derivatives (e.g., tetrafluoropropoxy) balance performance and manufacturability, explaining their prevalence in research settings .

Preparation Methods

Starting Materials

Reaction Conditions

  • The hexachlorocyclotriphosphazene is dissolved in dry THF under an inert nitrogen atmosphere to prevent moisture and oxygen interference.
  • The fluorinated alcohol or its alkoxide, often pre-treated to form the alkoxide (e.g., by reaction with sodium hydride or potassium tert-butoxide), is added slowly to the solution.
  • Triethylamine is added to scavenge HCl formed during substitution.
  • The reaction mixture is stirred at elevated temperatures, typically around 70–85 °C, for an extended period (24–72 hours) to ensure complete substitution of all six chlorine atoms.
  • The reaction progress is monitored by spectroscopic methods such as ^31P NMR or FTIR to confirm substitution completion.

Workup and Purification

  • After completion, the reaction mixture is cooled and filtered to remove triethylammonium chloride salts.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by recrystallization or precipitation, often by dissolving in methanol and precipitating in hexane, to isolate pure Hexakis(1H,1H-nonafluoropentoxy)phosphazene.
  • Additional purification may involve washing with tetrahydrofuran to remove residual impurities.

Representative Preparation Protocol (Adapted from Related Fluoroalkoxyphosphazene Methods)

Step Procedure Conditions/Notes
1 Dissolve hexachlorocyclotriphosphazene in dry THF Use nitrogen atmosphere; concentration ~0.1 M
2 Prepare nonafluoropentoxide by reacting nonafluoropentanol with base Sodium hydride or potassium tert-butoxide, dry conditions
3 Add nonafluoropentoxide solution dropwise to phosphazene solution Dropwise addition over 1–2 hours, maintain stirring
4 Add triethylamine to neutralize HCl Molar equivalent to chlorine atoms
5 Stir reaction mixture at 80 °C for 48–72 hours Monitor by ^31P NMR for complete substitution
6 Cool, filter off salts Remove triethylammonium chloride
7 Concentrate filtrate, precipitate product Dissolve in methanol, precipitate in hexane
8 Collect and dry product under vacuum Obtain pure this compound

Analytical and Research Findings

  • The substitution reaction typically achieves high selectivity, with yields reported around 70–90% depending on reaction optimization.
  • ^31P NMR spectra show a characteristic singlet for fully substituted phosphazene ring, confirming complete substitution.
  • The compound exhibits high thermal and chemical stability due to the strong P–O and C–F bonds.
  • Purification steps are critical to remove residual chlorides and unreacted starting materials, which can affect the compound’s performance in applications.
  • The presence of fluorinated alkoxy groups imparts hydrophobicity and resistance to oxidation.

Comparative Notes on Preparation Approaches

Aspect This compound Preparation Related Hexaaminoalcohol Phosphazenes
Precursor Hexachlorocyclotriphosphazene Same precursor
Substituents Fluorinated alkoxy groups Aminoalcohol groups
Reaction Medium Dry THF or similar THF with triethylamine
Temperature 70–85 °C ~85 °C
Reaction Time 24–72 hours 72 hours
Purification Recrystallization, precipitation Washing with THF, precipitation in hexane
Yield 70–90% ~9% reported for aminoalcohol phosphazenes

Q & A

Basic Research Questions

Q. What is the role of Hexakis(1H,1H-nonafluoropentoxy)phosphazene in mass spectrometry (MS) calibration, and how is it methodologically applied?

  • Answer : This compound is widely used as an internal calibrant (lock mass) for high-resolution mass spectrometry (HRMS) due to its stable ionizability and well-defined m/z signals. It is typically dissolved in methanol at concentrations such as 100 µg/mL and infused continuously into the ion source during runs to correct mass drift . For example, m/z 922.009798 (protonated form) is a common reference peak in positive ion mode . Methodologically, researchers should:

  • Use a dedicated wick or syringe to maintain constant infusion .
  • Validate calibration accuracy by comparing observed m/z values against theoretical masses (e.g., ±1 ppm tolerance) .
  • Handle with gloves and eye protection due to its irritant properties .

Q. How should researchers prepare and store this compound to ensure analytical reproducibility?

  • Answer :

  • Preparation : Dilute the neat compound to 100 µg/mL in methanol or acetonitrile for compatibility with electrospray ionization (ESI) . Vortex thoroughly to ensure homogeneity.
  • Storage : Store neat solutions at -20°C to prevent degradation; avoid repeated freeze-thaw cycles .
  • Purity Verification : Confirm purity (>95% via HPLC) before use, as impurities can introduce calibration artifacts .

Advanced Research Questions

Q. How can researchers optimize lock mass calibration with this compound in complex biological matrices (e.g., metabolomics)?

  • Answer : In metabolomic workflows, matrix effects (e.g., ion suppression) may reduce calibrant signal intensity. Optimization strategies include:

  • Co-infusion : Combine the calibrant with the sample stream via a T-junction to maintain consistent ionization .
  • Signal Thresholding : Set a minimum intensity threshold (e.g., 1,000 counts) for lock mass detection to avoid false corrections .
  • Matrix-matched Calibration : Spike the calibrant into a blank matrix to assess interference and adjust concentration accordingly .

Q. What strategies resolve discrepancies in mass accuracy when using this calibrant across different MS platforms (e.g., Q-TOF vs. Orbitrap)?

  • Answer : Platform-specific tuning parameters can affect calibrant performance:

  • Q-TOF Systems : Use external calibration (e.g., sodium formate) alongside internal lock mass correction to account for detector nonlinearity .
  • Orbitrap Systems : Prioritize higher resolving power (>100,000) to distinguish calibrant peaks from co-eluting analytes .
  • Cross-validation : Compare results with alternative calibrants (e.g., caffeine or reserpine) to identify instrument-specific biases .

Q. How does the fluorinated chain structure of phosphazene derivatives influence their performance as calibrants?

  • Answer : The fluorinated alkoxy side chains determine:

  • Ionization Efficiency : Longer perfluoroalkyl chains (e.g., nonafluoropentoxy) enhance ESI stability in organic-rich mobile phases .
  • Mass Defect : Unique m/z values (e.g., 922.0098 vs. 622.02896 for shorter chains) minimize overlap with analyte peaks .
  • Solubility : Derivatives with C3–C5 chains exhibit optimal solubility in methanol/acetonitrile, reducing precipitation risks .

Methodological Notes

  • Contradiction Alert : Some studies report variability in calibrant performance at high organic solvent concentrations (>80% acetonitrile). If signal instability occurs, reduce organic content or switch to methanol-based solutions .
  • Advanced Applications : This compound has been used in multi-omic studies (e.g., metabolomics and proteomics) to align MS/MS spectra across batches, enabling large-scale data integration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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